molecular formula C25H22IP B074883 Benzyltriphenylphosphonium iodide CAS No. 1243-97-6

Benzyltriphenylphosphonium iodide

Cat. No.: B074883
CAS No.: 1243-97-6
M. Wt: 480.3 g/mol
InChI Key: JOZHCQBYRBGYAJ-UHFFFAOYSA-M
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Description

Benzyltriphenylphosphonium iodide is an organic compound with the molecular formula C25H22IP. It is a phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one benzyl group, with iodide as the counterion. This compound is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to phosphonium ylides.

Scientific Research Applications

Benzyltriphenylphosphonium iodide has a wide range of applications in scientific research:

    Organic Synthesis: It is extensively used in the synthesis of alkenes via the Wittig reaction, which is a fundamental transformation in organic chemistry.

    Photoredox Catalysis: The compound serves as a precursor for generating benzylic radicals, which are useful in various radical-mediated transformations.

    Polymer Chemistry: this compound is used in the preparation of polymer-supported phosphonium salts, which are employed in functional group interconversions and catalysis.

    Material Science: The compound is involved in the synthesis of organic-inorganic hybrid materials, such as phosphonium hexatungstate complexes, which have applications in catalysis and materials science.

Mechanism of Action

The mechanism of action of Benzyltriphenylphosphonium iodide involves the formation of ylides, which are strong bases . These ylides react with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction .

Safety and Hazards

Benzyltriphenylphosphonium iodide is considered hazardous. It can cause serious eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is fatal if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid dust formation, and use only under a chemical fume hood .

Future Directions

Benzyltriphenylphosphonium iodide has potential applications in organic synthesis, particularly in the preparation of alkenes through the Wittig reaction . Its development as an alkyl radical precursor using photoredox catalysis is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium iodide is typically synthesized through the reaction of triphenylphosphine with benzyl halides (chloride or bromide) in the presence of iodide ions. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the benzyl halide, resulting in the formation of the phosphonium salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Benzyltriphenylphosphonium iodide primarily undergoes reactions that involve the formation of phosphonium ylides. These ylides are key intermediates in the Wittig reaction, which is used to convert aldehydes and ketones into alkenes.

Common Reagents and Conditions:

    Wittig Reaction: The ylide formed from this compound reacts with aldehydes or ketones in the presence of a strong base like butyl lithium or sodium hydride. The reaction typically occurs in solvents such as THF or diethyl ether.

    Photoredox Catalysis: Benzyltriphenylphosphonium salts can also be used as alkyl radical precursors in photoredox catalysis, where they undergo homolytic cleavage to form benzylic radicals.

Major Products:

    Alkenes: The primary products of the Wittig reaction are alkenes, formed by the reaction of the ylide with carbonyl compounds.

    Benzylic Radicals: In photoredox catalysis, benzylic radicals can couple to form C–C bonds or abstract hydrogen atoms to form C–H bonds.

Comparison with Similar Compounds

Benzyltriphenylphosphonium iodide can be compared with other phosphonium salts, such as:

  • Methyltriphenylphosphonium iodide
  • Allyltriphenylphosphonium iodide
  • Butyltriphenylphosphonium iodide

These compounds share similar reactivity patterns, particularly in the formation of ylides and their subsequent reactions with carbonyl compounds. this compound is unique due to the presence of the benzyl group, which can influence the stability and reactivity of the ylide.

Properties

IUPAC Name

benzyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C25H22P.HI/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHCQBYRBGYAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924779
Record name Benzyl(triphenyl)phosphanium iodide
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Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1243-97-6
Record name Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1)
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Record name Phosphonium, benzyltriphenyl-, iodide
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Record name Benzyltriphenylphosphonium iodide
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Record name Benzyl(triphenyl)phosphanium iodide
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Record name Phosphonium, triphenyl(phenylmethyl)-, iodide (1:1)
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Record name Benzyltriphenylphosphonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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